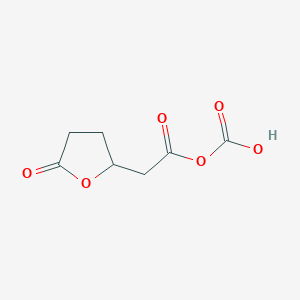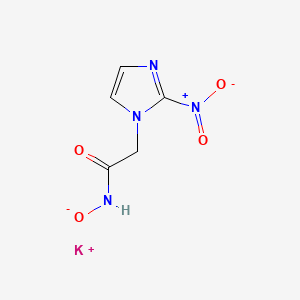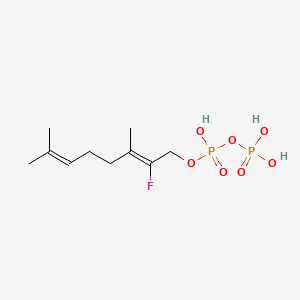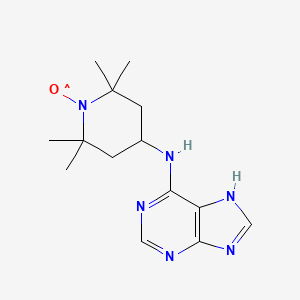![molecular formula C21H17N3O4S B1229505 1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)
1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione is a member of chromones.
Wissenschaftliche Forschungsanwendungen
The compound 1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione is related to the synthesis of substituted furan and pyrrole series. In one study, intermediates like ethyl 5-[(4-substituted thiosemicarbazido)methyl]-2-methylfuran-3-carboxylates and 1-[(4-acetyl-5-methyl-1H-pyrrol-2-yl)methylene]-4-substituted thiosemicarbazides underwent cyclization and other reactions to afford various thiazolidin and thiadiazol derivatives. Some of these compounds demonstrated promising antimicrobial activities (Hassan, 2007).
Another approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives involved heating equimolar amounts of specific compounds in glacial acetic acid, leading to the formation of various dihydro-pyrano[2,3-c]pyrrole-4,7-diones. Such cyclization with the formation of a pyran ring is a method used in the chemistry of chromone (Vydzhak & Panchishin, 2008).
An alternative synthesis approach was developed for pyrrole-1,3,4-thiadiazoles of pharmacological interest, overcoming the formation of secondary products that occurred in traditional synthetic pathways. This involved S-alkylation of relevant pyrrolyldithiocarbazates, followed by cyclization in a sulfuric acid medium (Bijev & Prodanova, 2004).
The synthesis of Cu(I) and Zn(II) complexes with new sulfur-bearing isoxazole- or pyrazole-based ligands, including compounds related to the one , was explored. These compounds, characterized using various spectroscopic techniques, presented interesting chemical properties such as luminescence and the ability to coordinate in different modes, forming coordination polymers (Urdaneta et al., 2015).
Ladder-type dithienonaphthalene-based donor–acceptor copolymers were synthesized, incorporating different acceptor moieties, for potential use in organic solar cells. The solubility, electrochemical properties, and performance in solar cells of these copolymers were studied, highlighting their potential in photovoltaic applications (Ma et al., 2013).
Eigenschaften
Molekularformel |
C21H17N3O4S |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-10(2)19-22-23-21(29-19)24-16(14-9-8-11(3)27-14)15-17(25)12-6-4-5-7-13(12)28-18(15)20(24)26/h4-10,16H,1-3H3 |
InChI-Schlüssel |
DGZPTRRDZBCQKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


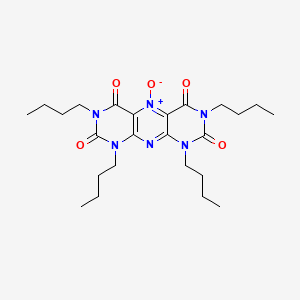
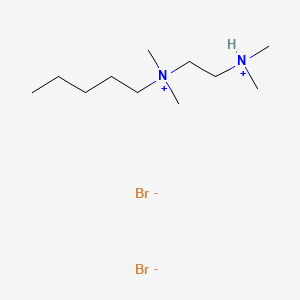
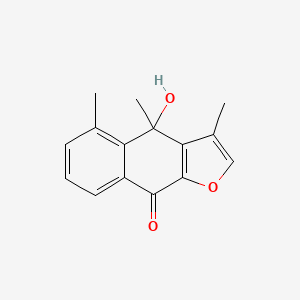
![5-(5-Bromo-2-thienyl)-1-[[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran]-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1229429.png)
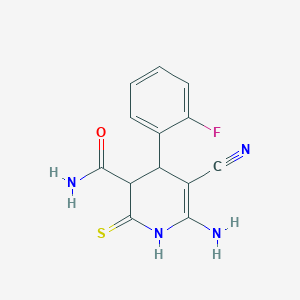
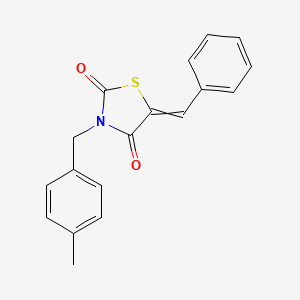
![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1229432.png)
![2-[4-oxo-2-(1-piperidinyl)-5-thiazolyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1229434.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)

